



# (S)-Cdc7-IN-18 supplier and datasheet information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S)-Cdc7-IN-18 |           |
| Cat. No.:            | B10819919      | Get Quote |

An in-depth guide to **(S)-Cdc7-IN-18**, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase, for researchers and drug development professionals. This document provides comprehensive details on its mechanism of action, applications in cancer research, and detailed protocols for its use in laboratory settings.

# **Supplier Information**

**(S)-Cdc7-IN-18** is available from several suppliers for research purposes. Key suppliers include:

- MedChemExpress
- Hölzel-Diagnostika
- TargetMol
- Gentaur

Note: This product is intended for research use only and is not for human, veterinary, or therapeutic use.[1]

## **Datasheet and Physicochemical Properties**

**(S)-Cdc7-IN-18**, also identified as compound 1-2 in patent WO2020239107A1, is a highly effective and specific inhibitor of the CDC7 enzyme.[2][3]



| Property           | Value                         | Reference |
|--------------------|-------------------------------|-----------|
| Target             | CDC7/DBF4 Kinase              | [1][3][4] |
| IC50 (Enzymatic)   | 1.29 nM (against Cdc7/DBF4)   | [1][3][4] |
| IC50 (Cell-based)  | 53.62 nM (in COLO205 cells)   | [1][3][4] |
| Molecular Weight   | 367.47 g/mol                  | [1]       |
| CAS Number         | 2562329-14-8                  | [1]       |
| Storage Conditions | Recommended storage at -20°C. | [1]       |

# Application Notes Introduction

Cell Division Cycle 7 (CDC7) is a highly conserved serine/threonine kinase that is a critical regulator of the cell cycle, specifically in the initiation of DNA replication.[5][6] It forms an active complex with its regulatory subunit, Dbf4 (in humans, also known as ASK), creating the Dbf4-dependent kinase (DDK).[7][8] The DDK complex is essential for the transition from the G1 to the S phase of the cell cycle.[9][10]

### **Mechanism of Action**

The primary function of the CDC7-Dbf4 (DDK) complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[9][11][12] The MCM complex is the catalytic core of the replicative helicase, which is responsible for unwinding double-stranded DNA at replication origins. Phosphorylation by DDK is a crucial trigger that activates the MCM helicase, allowing the DNA replication machinery to assemble and initiate DNA synthesis.[6][7][9]

**(S)-Cdc7-IN-18** acts as a potent ATP-competitive inhibitor of CDC7 kinase. By binding to the kinase's ATP pocket, it blocks the phosphorylation of the MCM complex. This inhibition prevents the initiation of DNA replication, causing cells to arrest in the S phase.[7][9] In cancer cells, which are characterized by rapid and uncontrolled proliferation and often exhibit







dysregulated cell cycle checkpoints, this replication stress can lead to mitotic failure and programmed cell death (apoptosis).[7][9]

## **Therapeutic Potential**

The expression of CDC7 is often upregulated in a wide range of human cancers, and its overexpression can be correlated with poor clinical outcomes.[2][10] This makes CDC7 an attractive target for anticancer therapies.[10] By selectively targeting the DNA replication machinery that is highly active in cancer cells, CDC7 inhibitors like **(S)-Cdc7-IN-18** can induce apoptosis in tumor cells while potentially having a less severe effect on normal, healthy cells.[9] [10] Research has shown that inhibiting CDC7 can sensitize cancer cells to DNA-damaging chemotherapy agents, suggesting a promising role in combination therapies.[13]





Click to download full resolution via product page

**Caption:** CDC7 signaling pathway in DNA replication initiation.



## **Experimental Protocols**

The following are generalized protocols that can be adapted for use with **(S)-Cdc7-IN-18**. It is crucial to optimize concentrations and incubation times for your specific cell line and experimental conditions.

## **Protocol 1: In Vitro Kinase Assay**

This protocol determines the direct inhibitory effect of **(S)-Cdc7-IN-18** on the enzymatic activity of the Cdc7/Dbf4 complex.

#### Materials:

- Recombinant human Cdc7/Dbf4 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- MCM2 peptide substrate
- ATP (radiolabeled [y-32P]ATP or for use with ADP-Glo™)
- (S)-Cdc7-IN-18 stock solution (e.g., 10 mM in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper
- Microplate reader or scintillation counter

#### Procedure:

- Compound Dilution: Prepare a serial dilution of (S)-Cdc7-IN-18 in kinase buffer. Include a
  DMSO-only control.
- Reaction Setup: In a 96-well plate, add the diluted inhibitor, the Cdc7/Dbf4 enzyme, and the MCM2 substrate.
- Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).



- Stop Reaction & Detect:
  - For ADP-Glo™: Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.
     Then, add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
  - For Radiometric Assay: Spot the reaction mixture onto P81 paper. Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.
- Data Analysis: Plot the percentage of kinase activity against the log concentration of (S)-Cdc7-IN-18. Fit the data to a dose-response curve to calculate the IC50 value.

# Protocol 2: Cell Viability/Antiproliferation Assay (MTT/MTS Assay)

This protocol measures the effect of **(S)-Cdc7-IN-18** on the proliferation of a cancer cell line to determine its cellular IC50.[10]

#### Materials:

- Cancer cell line of interest (e.g., COLO205)
- · Complete cell culture medium
- **(S)-Cdc7-IN-18** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT or MTS reagent
- Solubilization buffer (for MTT)
- Microplate reader

#### Procedure:

### Methodological & Application





- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of (S)-Cdc7-IN-18 in complete medium.
   Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only vehicle control.
- Incubation: Incubate the plate for 72 hours (or a desired time period) in a standard cell culture incubator (37°C, 5% CO2).
- Viability Measurement:
  - Add MTT or MTS reagent to each well according to the manufacturer's instructions.
  - Incubate for 1-4 hours. MTS produces a soluble formazan product, while MTT produces an insoluble one.
  - If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage
  of cell viability against the log concentration of (S)-Cdc7-IN-18 and calculate the IC50 value.





Click to download full resolution via product page

Caption: Experimental workflow for IC50 determination using a cell viability assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cdc7-IN-18 (TMO-T61436-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 8. Regulation and roles of Cdc7 kinase under replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Cdc7-IN-18 supplier and datasheet information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819919#s-cdc7-in-18-supplier-and-datasheet-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com